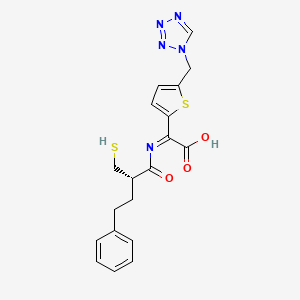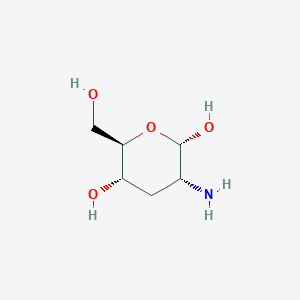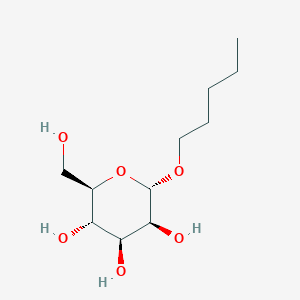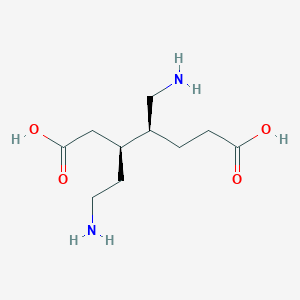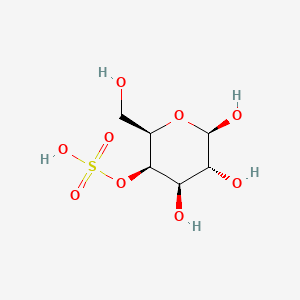
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is a sulfated sugar derivative, specifically a sulfated form of galactose. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the hydrogen sulfate group imparts unique chemical properties to the galactopyranose molecule, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE typically involves the sulfation of beta-D-galactopyranose. This can be achieved through the reaction of beta-D-galactopyranose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the selective sulfation at the 4-position of the galactopyranose ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the sulfation process. Purification of the product typically involves crystallization or chromatographic techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranose and sulfuric acid.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the sulfate group itself is typically resistant to oxidation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the specific reaction.
Major Products
Hydrolysis: Beta-D-galactopyranose and sulfuric acid.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE has several applications in scientific research:
Biochemistry: Used as a model compound to study sulfation processes and their effects on carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industrial Processes: Utilized in the synthesis of sulfated polysaccharides and other complex carbohydrates for various applications, including food additives and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE involves its interaction with biological molecules through its sulfate group. The sulfate group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, potentially altering their function and activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-(HYDROGEN SULFATE)-alpha-D-GALACTOPYRANOSE: Similar structure but with the alpha anomer of galactopyranose.
6-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE: Sulfation at the 6-position instead of the 4-position.
4-(HYDROGEN SULFATE)-beta-D-GLUCOPYRANOSE: Similar sulfation but with glucose instead of galactose.
Uniqueness
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is unique due to its specific sulfation pattern, which can result in distinct chemical and biological properties compared to other sulfated sugars
Propiedades
Número CAS |
30591-62-9 |
|---|---|
Fórmula molecular |
C6H12O9S |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-2-5(15-16(11,12)13)3(8)4(9)6(10)14-2/h2-10H,1H2,(H,11,12,13)/t2-,3-,4-,5+,6-/m1/s1 |
Clave InChI |
LOTQRUGOUKUSEY-DGPNFKTASA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)OS(=O)(=O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)OS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
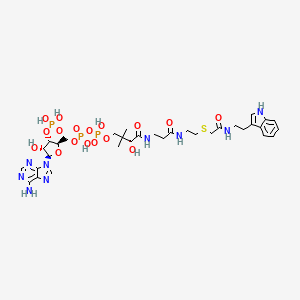
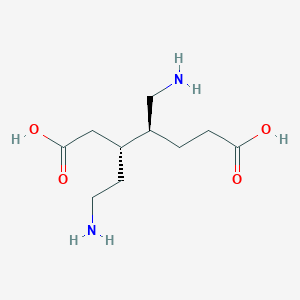
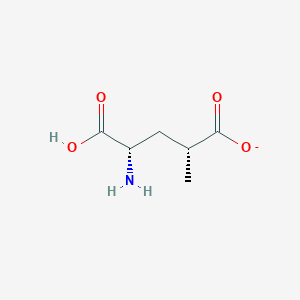
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
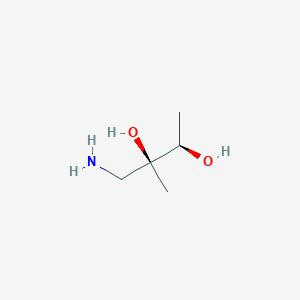
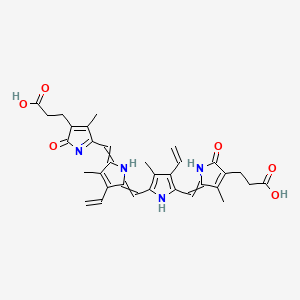
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)
